molecular formula C18H17Cl2N3O4 B5206204 1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine

1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine

カタログ番号 B5206204
分子量: 410.2 g/mol
InChIキー: BYXSADRWAJZHFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

作用機序

The exact mechanism of action of CNB-001 is not fully understood. However, it has been proposed that CNB-001 exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. CNB-001 has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can scavenge free radicals and reduce oxidative damage. Additionally, CNB-001 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which can contribute to neuroinflammation and neuronal damage.
Biochemical and physiological effects:
CNB-001 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce brain edema and improve cerebral blood flow in animal models of ischemic stroke. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury. Additionally, CNB-001 has been shown to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegeneration.

実験室実験の利点と制限

One of the major advantages of CNB-001 is its neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders. Additionally, CNB-001 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for CNB-001.

将来の方向性

There are several future directions for the research on CNB-001. One potential direction is to investigate the efficacy of CNB-001 in clinical trials for the treatment of neurological disorders such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to identify potential molecular targets for this compound. Finally, the development of more efficient synthesis methods for CNB-001 could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its neuroprotective effects, favorable safety profile, and potential as a therapeutic agent make it a promising candidate for future research and clinical trials. Further studies are needed to elucidate its exact mechanism of action and to investigate its efficacy in clinical settings.

合成法

The synthesis of CNB-001 involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline in the presence of piperazine to yield CNB-001. The synthesis of this compound has been reported in several research articles and has been optimized to achieve high yields and purity.

科学的研究の応用

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown neuroprotective effects in animal models of traumatic brain injury, ischemic stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also been shown to improve cognitive function and reduce inflammation in the brain. These findings suggest that CNB-001 may have potential as a therapeutic agent for the treatment of neurological disorders.

特性

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-27-17-5-2-12(19)10-14(17)18(24)22-8-6-21(7-9-22)16-4-3-13(23(25)26)11-15(16)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXSADRWAJZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。